1-(1-Chloro-2-phenylethyl)-4-methylbenzene
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Overview
Description
1-(1-Chloro-2-phenylethyl)-4-methylbenzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, where a chlorine atom is attached to a phenylethyl group, and a methyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene typically involves the chlorination of 1-phenylethyl-4-methylbenzene. This can be achieved through the following steps:
Starting Material: 1-Phenylethyl-4-methylbenzene.
Chlorination: The compound is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2-phenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1-(2-phenylethyl)-4-methylbenzene derivatives.
Oxidation: Formation of 1-(2-phenylethyl)-4-methylbenzene alcohols or ketones.
Reduction: Formation of 1-(2-phenylethyl)-4-methylbenzene hydrocarbons.
Scientific Research Applications
1-(1-Chloro-2-phenylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in electrophilic substitution reactions, while the phenylethyl group can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloro-2-phenylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4-({imidazo[1,2-a]pyridin-8-yl}carbonyl)piperazine: Contains additional functional groups, making it more complex.
Uniqueness
1-(1-Chloro-2-phenylethyl)-4-methylbenzene is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
22692-62-2 |
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Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(1-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
JHJSWMRGVCPITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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